1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Overview
Description
1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and an ethanone group. The benzimidazole core is known for its diverse pharmacological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Nitration: The benzimidazole core is nitrated to introduce the nitro group.
Alkylation: The nitrated benzimidazole is then alkylated with a suitable alkylating agent to introduce the methyl group.
Piperazine Introduction: The alkylated benzimidazole is reacted with piperazine to form the desired piperazine derivative.
Ethanone Group Addition: Finally, the ethanone group is introduced through acylation reactions.
Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to antimicrobial effects by disrupting essential biological processes in pathogens .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
1-Methyl-5-nitrobenzimidazole: Shares the benzimidazole core but lacks the piperazine and ethanone groups.
1-Methyl-5-amino-1H-benzimidazole: Similar structure but with an amino group instead of a nitro group.
The uniqueness of 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone lies in its combination of the benzimidazole core with a piperazine ring and an ethanone group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-11(21)19-7-5-18(6-8-19)10-15-16-13-9-12(20(22)23)3-4-14(13)17(15)2/h3-4,9H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKZJUCKNGLAOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319812 | |
Record name | 1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671129 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696636-14-3 | |
Record name | 1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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